
4-Methyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. These compounds are widely distributed in nature and are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-2H-chromene can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the cyclization of o-hydroxyacetophenone derivatives with aldehydes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical methods, such as high-speed ball milling, have been developed to synthesize this compound under solvent-free conditions, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-2H-chromen-2-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 4-Methyl-2H-chromen-2-one.
Reduction: Dihydro-4-Methyl-2H-chromene.
Substitution: Halogenated derivatives like 4-bromo-2H-chromene.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 4-Methyl-2H-chromene is attributed to its ability to interact with various molecular targets. For instance, its anticancer activity is linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2H-chromene can be compared with other chromene derivatives, such as:
4-Methyl-2H-chromen-2-one: Similar in structure but with a carbonyl group at the 2-position, making it more reactive in certain chemical reactions.
2H-chromene: Lacks the methyl group at the 4-position, resulting in different biological activities and chemical reactivity.
4H-chromene: Differs in the position of the double bond, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
4-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
KTFBBRWUJNKOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCOC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096932.png)
![3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B15096933.png)
![1-(Diphenylmethyl)-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B15096950.png)
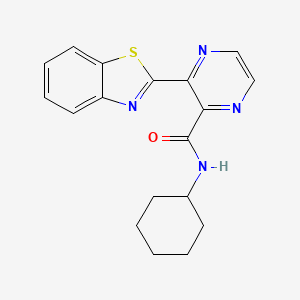
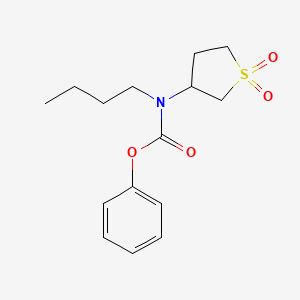
![dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096966.png)
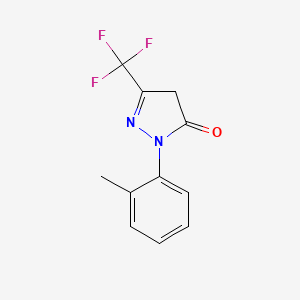

![N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)
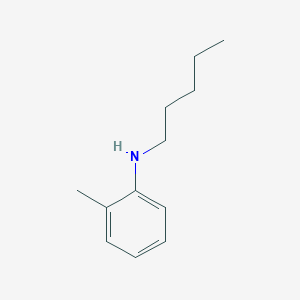
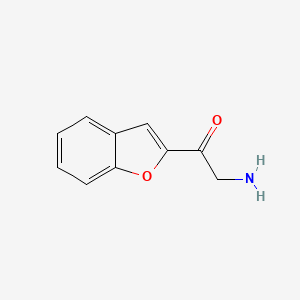
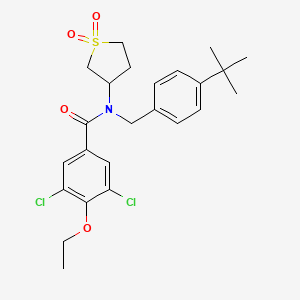
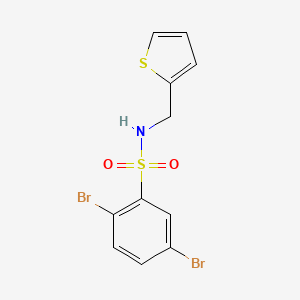
![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
